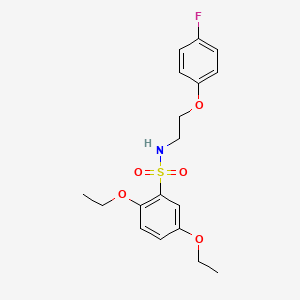

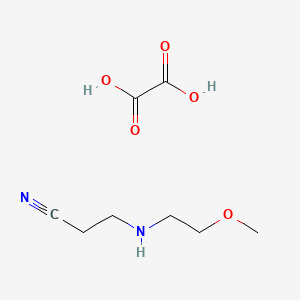

![molecular formula C20H20N2O2 B3001072 2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 900019-67-2](/img/structure/B3001072.png)

2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a derivative of the imidazo[1,2-a]pyridine class, which is a bicyclic system containing a bridgehead nitrogen atom. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including enzyme inhibition, receptor ligand activity, and anti-infectious agents .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis, yielding 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines . Another method reported the synthesis of imidazo[1,2-a]pyridine-3-carboxylates directly from 2-aminopyridines and β-keto esters using bis(acetyloxy)(phenyl)-λ³-iodane as an oxidant and boron trifluoride etherate as a catalyst . Additionally, a novel approach for synthesizing imidazo[1,5-a]pyridine-1-carboxylic acids involves the reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride and subsequent haloform cleavage .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been studied using various spectroscopic techniques. For instance, the structure of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide, a related compound, was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, and MS. Additionally, single-crystal X-ray diffraction was used for crystallographic and conformational analyses, and the results were compared with density functional theory (DFT) calculations .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions. For example, the Suzuki cross-coupling reaction has been utilized in the synthesis of imidazo[1,2-a]pyridine carboxylic acid derivatives . The reaction between 1H-pyrazole-3-carboxylic acid derivatives and 2,3-diaminopyridine has also been explored, leading to different products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of functional groups such as carboxylic acid and amide can affect the compound's solubility, acidity, and potential for forming hydrogen bonds. The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated using DFT to reveal some of their physicochemical properties . Additionally, some imidazo[1,2-a]pyridine derivatives have been identified as efficient fluorescent probes for mercury ion, indicating their potential application in sensing technologies .

Scientific Research Applications

Synthesis and Characterization

The imidazo[1,2-a]pyridine carboxylic acid framework, including 2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid, can be synthesized through various methods. Du Hui-r (2014) outlined a process involving alkylation, cyclization, chlorination, and Suzuki cross-coupling/hydrolysis to produce cyclopropane derivatives of this compound (Du Hui-r, 2014). Another significant advancement in the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid was developed using continuous flow synthesis, offering advantages over traditional in-flask methods (A. Herath, R. Dahl, N. Cosford, 2010).

Medicinal Chemistry Applications

The imidazo[1,2-a]pyridine scaffold, including derivatives like 2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid, is recognized for its broad range of applications in medicinal chemistry. It has been used in the synthesis of compounds with anticancer, antimycobacterial, antileishmanial, and anticonvulsant activities, among others. This scaffold is also present in various marketed preparations, demonstrating its significance in drug discovery (A. Deep, R. Bhatia, R. Kaur, et al., 2016).

Antimicrobial Properties

Some derivatives of imidazo[1,2-a]pyridine, including the 2-carboxylic acid variants, have been evaluated for their antimicrobial activity. For instance, imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives were synthesized and examined for antimicrobial properties, showcasing the potential of this chemical structure in developing new antimicrobial agents (G. Turan-Zitouni, Y. Blache, K. Güven, 2001).

Catalytic Activity

The imidazo[1,2-a]pyridine derivatives have been studied for their catalytic activities as well. For example, various imidazolo[1,2-a]pyridine compounds were synthesized and examined for their effectiveness as catalysts in the oxidation of catechol to o-quinone, demonstrating the versatility of this chemical structure in catalytic applications (R. Saddik, M. Khoutoul, N. Benchat, et al., 2012).

Safety and Hazards

Future Directions

Imidazopyridines, including “2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid”, have shown significant anti-inflammatory activity . They have a wide range of applications in medicinal chemistry and material science . Therefore, future research may focus on exploring these applications further and developing new synthesis strategies for these compounds .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can lead to the formation of complexes with biological targets, potentially altering their function .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various biochemical processes due to their ability to form complexes with biological targets .

Result of Action

The formation of complexes with biological targets can potentially alter their function, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid . For instance, the presence of transition metals can facilitate the functionalization of imidazo[1,2-a]pyridines . Additionally, safety data suggests that exposure to this compound may cause skin and eye irritation, and it may have specific target organ toxicity .

properties

IUPAC Name |

2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c23-20(24)17-10-11-19-21-18(13-22(19)12-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h6-14H,1-5H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBWTCBOJUSNPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C3=CN4C=C(C=CC4=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3R,4S)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B3000990.png)

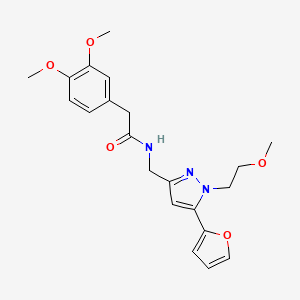

![N-(2,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000991.png)

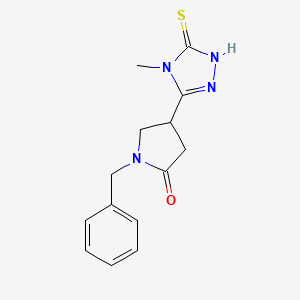

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea](/img/structure/B3000992.png)

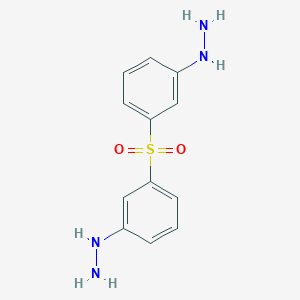

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B3000995.png)

![8-Bromospiro[4.5]decane](/img/structure/B3001000.png)

![2-(4-chlorophenoxy)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B3001006.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide](/img/structure/B3001012.png)

![(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/no-structure.png)